molecular formula C22H16ClN5O2S2 B11502535 1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone

1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone

Cat. No.: B11502535
M. Wt: 482.0 g/mol
InChI Key: AHGUDNDPKBJCLM-UHFFFAOYSA-N
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Description

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, starting with the chlorination of phenothiazine The chlorinated phenothiazine is then reacted with a suitable ethanone derivative under controlled conditions to introduce the ethanone moiety

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenothiazine compounds.

Scientific Research Applications

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.

    Promethazine: A phenothiazine compound with antihistamine properties.

    Prochlorperazine: Used to control severe nausea and vomiting.

Uniqueness

1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE is unique due to the presence of the tetrazole group, which imparts distinct chemical properties and potential applications not found in other phenothiazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16ClN5O2S2

Molecular Weight

482.0 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C22H16ClN5O2S2/c1-30-16-9-7-15(8-10-16)28-22(24-25-26-28)31-13-21(29)27-17-4-2-3-5-19(17)32-20-11-6-14(23)12-18(20)27/h2-12H,13H2,1H3

InChI Key

AHGUDNDPKBJCLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

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